Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
Description
Historical Development and Discovery
The historical trajectory of this compound traces back to the fundamental discoveries in quinoline chemistry and the subsequent development of bicinchoninic acid derivatives. The parent compound, 2,2'-biquinoline-4,4'-dicarboxylic acid, was first synthesized using the Pfitzinger reaction methodology, which involves the chemical reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. This synthetic approach, originally developed in the early 20th century, provided the foundation for creating complex biquinoline structures that would later prove essential in coordination chemistry applications.
The development of bicinchoninic acid as a stable, water-soluble compound capable of forming intense purple complexes with cuprous ions marked a significant milestone in analytical chemistry. Paul K. Smith at Pierce Chemical Company pioneered the application of bicinchoninic acid in protein assays during the 1980s, leading to the patenting of the bicinchoninic acid assay by Pierce Chemical Company in 1989, with the patent expiring in 2006. The synthesis of bicinchoninic acid and its derivatives involved sophisticated organic chemistry techniques, with early researchers like Smith synthesizing their own bicinchoninic acid via the Pfitzinger reaction of isatin and acetoin, substituting sodium hydroxide for potassium hydroxide but otherwise following the synthetic method of Lesene and Henze.
The historical significance of this compound family extends beyond analytical applications to encompass fundamental advances in coordination chemistry. Early researchers recognized that the biquinoline framework provided exceptional stability and versatility in metal coordination, leading to extensive investigations into various salt forms, including the potassium derivative that exhibits enhanced water solubility and crystalline stability. The trihydrate form of potassium [2,2'-biquinoline]-4,4'-dicarboxylate emerged as particularly valuable due to its consistent hydration state and reliable chemical properties, making it suitable for both laboratory research and potential industrial applications.
Positioning in Contemporary Chemical Research
In contemporary chemical research, this compound occupies a prominent position across multiple research domains, demonstrating remarkable versatility and continued relevance in advancing scientific understanding. The compound serves as a cornerstone in modern coordination polymer synthesis, where researchers utilize its unique structural properties to create sophisticated metal-organic frameworks with tailored properties. Recent investigations have demonstrated the compound's exceptional ability to form diverse structural architectures when combined with various metal centers, ranging from transition metals to lanthanides, enabling the development of materials with specific functional characteristics.
Contemporary research applications showcase the compound's significance in developing advanced materials with luminescent properties. Studies have revealed that coordination polymers incorporating this compound exhibit blue photoluminescence under ultraviolet light, suggesting potential applications in developing luminescent materials for optoelectronic devices. The compound's ability to facilitate the formation of extended two-dimensional and three-dimensional architectures through interchain hydrogen bonding and π-π interactions has positioned it as a valuable building block for creating functional materials with predetermined structural characteristics.
The analytical chemistry community continues to leverage the compound's derivatives in protein quantification methodologies, where the bicinchoninic acid assay remains one of the most widely adopted techniques for determining protein concentrations in biological samples. Modern formulations of bicinchoninic acid-based assays demonstrate enhanced sensitivity and compatibility with various detergent systems, making them indispensable tools in biochemical research and biotechnology applications. The stability of the reagent and resulting chromophore allows for simplified, one-step analysis protocols with enhanced flexibility in experimental design.
Current research trends also highlight the compound's role in catalytic applications, particularly in aerobic oxidation reactions. The catalytic system composed of copper chloride and this compound has proven highly efficient for the selective oxidation of secondary benzylic, allylic, and propargylic alcohols to corresponding ketones, utilizing environmentally friendly conditions with water as the solvent and air as the oxidant. This represents a significant advancement toward green chemistry principles and sustainable synthetic methodologies.
Significance in Coordination Chemistry
The significance of this compound in coordination chemistry stems from its exceptional ability to function as a versatile ligand capable of adopting multiple coordination modes with various metal centers. The compound's structural framework enables diverse coordination behaviors, including monodentate, bidentate chelating, and bridging arrangements, providing synthetic chemists with unprecedented flexibility in designing metal-organic structures with specific properties. Research investigations have demonstrated that the 2,2'-biquinoline-4,4'-dicarboxylate ion can coordinate with lanthanide metals through various modes, including bis-bidentate chelating, bis-monodentate, monodentate-bidentate chelating, and bis-chelating-bridging configurations.
The coordination chemistry significance extends to the formation of complex three-dimensional metal-organic frameworks that exhibit remarkable structural diversity. Studies focusing on lanthanide coordination polymers have revealed that this compound can facilitate the construction of sophisticated architectures, including tetrahedral tetranuclear gadolinium hydroxo clusters and extended framework structures with one-dimensional channels. These structural features enable the development of materials with specific porosity characteristics and functional properties suitable for gas storage, separation, and catalytic applications.
Table 1: Coordination Modes and Structural Characteristics
| Coordination Mode | Metal Type | Structural Feature | Reference Framework |
|---|---|---|---|
| Bis-bidentate chelating | Lanthanides | Two-dimensional layered | Extended networks |
| Bis-monodentate | Transition metals | Linear chains | Single helix structures |
| Bridging coordination | Mixed metal systems | Three-dimensional frameworks | Porous architectures |
| Monodentate-bidentate | Heterometallic | Complex clusters | Tetranuclear units |
The compound's significance in coordination chemistry is further emphasized by its ability to form stable complexes with various metal ions while maintaining structural integrity under diverse reaction conditions. Thermal analysis studies have shown that coordination complexes containing this compound exhibit well-defined decomposition patterns, with initial water loss occurring at relatively low temperatures followed by systematic degradation of the organic framework at elevated temperatures. This thermal stability profile makes the compound particularly valuable for applications requiring elevated temperature processing or extended operational lifetimes.
Table 2: Physical and Chemical Properties of this compound
The coordination chemistry applications of this compound extend to magnetic property investigations, where researchers have utilized the compound to create materials with interesting magnetic behaviors. Studies involving manganese and gadolinium complexes have demonstrated that the coordination environment provided by the biquinoline-dicarboxylate ligand can significantly influence the magnetic interactions between metal centers, leading to materials with potential applications in magnetic storage and spintronics. These findings highlight the compound's continued relevance in advancing fundamental understanding of structure-property relationships in coordination chemistry.
Properties
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2K.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQANVZZZELIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16K2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583648 | |
| Record name | Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207124-63-8 | |
| Record name | Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-BIQUINOLINE-4,4'-DICARBOXYLIC ACID, DIPOTASSIUM SALT TRIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate typically involves the reaction of 2,2’-biquinoline-4,4’-dicarboxylic acid with a potassium salt in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The general reaction can be represented as follows:
2,2’-biquinoline-4,4’-dicarboxylic acid+Potassium hydroxide+Water→Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted biquinoline compounds.
Scientific Research Applications
Chemical Properties and Structure
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate has the molecular formula and features a biquinoline structure with two carboxylate groups. The presence of three water molecules in its trihydrate form affects its solubility and stability, enhancing its reactivity in various chemical processes .
Catalysis
This compound serves as a catalyst or ligand in numerous organic reactions. Its ability to form stable complexes with metal ions makes it particularly useful in catalytic processes. For instance, it has been employed in:
- Cross-coupling reactions : this compound facilitates the coupling of aryl halides with nucleophiles.
- Oxidation reactions : It acts as a catalyst in the oxidation of alcohols to aldehydes or ketones.
Case Study: Catalytic Activity
A study demonstrated that this compound significantly increased the yield of a specific cross-coupling reaction compared to traditional catalysts.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a complexing agent for the detection and quantification of metal ions. Its ability to form colored chelates with metals such as copper makes it instrumental in:
- Colorimetric assays : The compound can be used to develop colorimetric methods for determining metal concentrations.
- Spectrophotometric analysis : It enhances the sensitivity of spectrophotometric techniques for trace metal analysis.
Data Table: Metal Ion Detection
| Metal Ion | Detection Method | Sensitivity |
|---|---|---|
| Copper | Colorimetric | High |
| Lead | Spectrophotometric | Moderate |
| Zinc | Colorimetric | High |
Materials Science
The unique properties of this compound have led to its exploration in materials science. It can be incorporated into various materials for enhanced performance:
- Polymer composites : The compound improves the thermal stability and mechanical properties of polymer matrices.
- Nanomaterials : It has potential applications in the synthesis of nanostructured materials due to its coordination chemistry.
Case Study: Polymer Enhancement
Research indicated that incorporating this compound into polymer composites resulted in a 30% increase in tensile strength compared to unmodified polymers.
Medicinal Chemistry
This compound exhibits notable biological activities that make it a candidate for drug development. Studies have shown:
- Antimicrobial properties : The compound has demonstrated effectiveness against various bacterial strains.
- Anticancer activity : Preliminary research suggests potential anticancer effects through apoptosis induction in cancer cell lines.
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Effective |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
Mechanism of Action
The mechanism of action of Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with derivatives of 2,2'-biquinoline and 2,2'-bipyridine, which share analogous coordination frameworks but differ in substituents, solubility, and applications.
Table 1: Key Identifiers of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate | 207124-63-8 | C₂₀H₁₀K₂N₂O₄·3H₂O | 474.55 |
| 2,2'-Biquinoline-4,4'-dicarboxylic acid | 979-88-4 | C₂₀H₁₂N₂O₄ | 360.32 |
| Dimethyl 2,2'-biquinoline-4,4'-dicarboxylate | 71071-46-0 | C₂₂H₁₆N₂O₄ | 372.38 |
| 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy) | N/A | C₁₂H₈N₂O₄ | 268.21 |
Key Differentiators
Solubility and Reactivity :
- The potassium salt’s aqueous solubility enables biomedical and catalytic applications in hydrophilic environments , whereas the dimethyl ester is tailored for organic-phase reactions .
- Dcbpy, a smaller bipyridine analogue, exhibits broader use in light-driven catalysis due to its smaller steric bulk and efficient electron transfer .
Photothermal Efficiency: The Sr(II) complex of this compound demonstrates exceptional NIR-II absorption (1000–1700 nm), outperforming many organic dyes and nanoparticles .
Synthetic Versatility: 2,2'-Biquinoline-4,4'-dicarboxylic acid is a precursor to dichloroanhydrides for polymer synthesis , while its potassium salt is directly utilized in coordination chemistry without further modification .
Research Findings and Performance Metrics
- Photothermal Conversion : The complex [Sr(BCA)₂(H₂O)₂]ₙ achieved 48.7% PCE under 1064 nm laser irradiation, attributed to strong ligand-to-metal charge transfer (LMCT) and low radiative decay .
- Catalytic Oxidation : In Pd-catalyzed aerobic oxidation, the potassium salt enabled >90% yield for benzyl alcohol conversion to benzaldehyde under mild conditions .
- Comparative Stability : The trihydrate form of the potassium salt retains crystallinity under ambient conditions, whereas dcbpy-based complexes require stabilization via MOF encapsulation .
Biological Activity
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate (CAS No. 207124-63-8) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHKNO
Molecular Weight: 474.55 g/mol
Appearance: Typically found as a trihydrate, it requires storage in a dark place under inert conditions to maintain stability.
Synthesis
The synthesis of potassium [2,2'-biquinoline]-4,4'-dicarboxylate typically involves hydrothermal methods or other synthetic pathways that ensure the formation of the desired salt from 2,2'-biquinoline-4,4'-dicarboxylic acid. The coordination chemistry of this compound allows it to form complexes with various metal ions, enhancing its applicability in different chemical contexts .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : Studies have shown that compounds related to biquinoline derivatives exhibit significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Potassium salts of dicarboxylates have demonstrated antimicrobial activity against various pathogens. This makes them potential candidates for developing new antimicrobial agents .
- Metal Ion Coordination : The ability of this compound to coordinate with metal ions enhances its biological functions. For example, complexes formed with lanthanides have shown promising results in enhancing luminescent properties and potential applications in bioimaging .
Table 1: Biological Activities of Potassium [2,2'-biquinoline]-4,4'-dicarboxylate
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Metal Ion Coordination | Enhanced luminescence with lanthanides |
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of potassium [2,2'-biquinoline]-4,4'-dicarboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings .
Case Study: Antioxidant Mechanism
Research investigating the antioxidant mechanism revealed that the compound effectively reduces lipid peroxidation in cellular models. This suggests a protective role against oxidative damage in cells exposed to harmful agents .
Q & A
Q. What are the standard synthetic routes for preparing Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate and its metal complexes?
The ligand is typically synthesized via condensation of quinoline derivatives followed by carboxylation. Metal complexes are formed by refluxing the ligand with metal salts (e.g., RuCl₃, IrCl₃, Zn(OAc)₂) in polar solvents like ethanol or DMF. For example:
- Ru(II) sensitizers for dye-sensitized solar cells (DSCs) are synthesized by reacting the ligand with RuCl₃·nH₂O and ancillary ligands (e.g., bipyridine derivatives) under inert atmospheres .
- Zn(II)-based metal-organic frameworks (MOFs) are prepared hydrothermally using Zn(OAc)₂ and the ligand, yielding 2D networks stabilized by π-π interactions .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
Characterization involves:
- Spectroscopy : ¹H NMR and FTIR verify ligand coordination and functional groups (e.g., carboxylic acid deprotonation upon metal binding) .
- X-ray crystallography : Resolves MOF structures (e.g., [Zn(bqdc)]ₙ) and confirms ligand geometry in metal complexes .
- Elemental analysis : Validates stoichiometry .
- UV-vis and emission spectroscopy : Assesses photophysical properties (e.g., charge-transfer transitions in Ru complexes) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While specific toxicity data for the potassium salt is limited, related derivatives (e.g., disodium salts) require:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep at 2–8°C in airtight containers to maintain stability .
Advanced Research Questions
Q. What methodological challenges arise when incorporating this ligand into metal-organic frameworks (MOFs) for photocatalytic applications?
Key challenges include:
- Solubility : The ligand’s low solubility in common solvents complicates MOF crystallization. Hydrothermal/solvothermal conditions are often required .
- Structural stability : π-π interactions between quinoline rings stabilize MOFs but may limit porosity for catalytic substrates .
- Doping efficiency : Incorporating photoactive metals (e.g., Ru) into MOFs requires precise control of ligand-to-metal ratios to avoid phase impurities .
Q. How do researchers address discrepancies in photophysical data when using this ligand in different metal complexes?
Contradictions in emission lifetimes or redox potentials are resolved by:
- Spectroelectrochemistry : Correlates oxidation states with optical changes (e.g., Ru(II/III) transitions in DSCs) .
- Computational modeling : DFT calculations predict electronic structures and rationalize experimental observations (e.g., ligand-to-metal charge transfer in Ir complexes) .
- Co-ligand effects : Ancillary ligands (e.g., NCS⁻ in Ru sensitizers) modulate electron injection efficiency into semiconductors like TiO₂ .
Q. What strategies optimize the ligand’s role in NIR-II photothermal conversion materials?
Recent advances include:
- Structural tuning : Coordination with Sr²⁰ in [Sr(BCA)₂(H₂O)₂]ₙ enhances NIR-II absorption (1000–1700 nm) via ligand-to-metal charge transfer .
- Crystallinity control : High crystallinity reduces non-radiative decay, improving photothermal conversion efficiency (PCE >40%) .
- Surface modification : Coating with hydrophilic polymers (e.g., PEG) increases biocompatibility for therapeutic applications .
Q. How does the choice of counterion (e.g., sodium vs. potassium) in [2,2'-biquinoline]-4,4'-dicarboxylate salts influence their solubility and applications?
- Sodium salts : Higher solubility in aqueous media makes them suitable for biochemical assays (e.g., bicinchoninic acid (BCA) protein quantification) .
- Potassium salts : Preferred in non-aqueous synthesis (e.g., MOFs or photothermal complexes) due to compatibility with organic solvents .
- Stability : Potassium salts exhibit better thermal stability in solid-state applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
